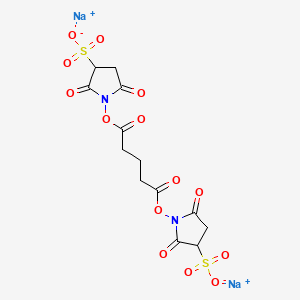

BS2G Crosslinker (disodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BS2G Crosslinker (disodium) is synthesized through the reaction of glutaric acid with N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an aqueous medium at a controlled pH to ensure the formation of the desired sulfosuccinimidyl ester .

Industrial Production Methods

In industrial settings, the production of BS2G Crosslinker (disodium) involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The product is then purified through techniques such as crystallization or chromatography to achieve high purity levels suitable for research applications .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

BS2G Crosslinker (disodium) contains two sulfosuccinimidyl (sulfo-NHS) ester groups that react with primary amines (e.g., lysine residues or N-termini of proteins) to form stable amide bonds. The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the sulfo-NHS ester, releasing N-hydroxysulfosuccinimide (sulfo-NHS) as a byproduct.

Key steps in the reaction mechanism :

-

Activation : The sulfo-NHS ester groups are electrophilic, enabling reactivity with nucleophilic amines.

-

Amide Bond Formation : Primary amines attack the carbonyl carbon, forming a tetrahedral intermediate that collapses into an amide bond.

-

Byproduct Release : Sulfo-NHS is released, which is water-soluble and non-reactive .

Reaction Conditions

BS2G operates optimally under the following conditions:

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| pH | 7.0–9.0 | Higher pH accelerates hydrolysis. |

| Temperature | 4–25°C | Stability decreases at >25°C. |

| Buffer Compatibility | Phosphate, HEPES, or borate | Avoid amine-containing buffers. |

| Reaction Time | 30 min–2 hours | Extended incubation increases yield. |

BS2G’s water solubility (due to sulfonate groups) allows reactions in aqueous buffers without organic solvents .

Common Reagents

-

Primary Amines : Lysine residues, N-termini of polypeptides, or amine-modified nucleic acids.

-

Proteins : Antibodies, enzymes (e.g., HRP), or receptors.

Major Products

-

Crosslinked Proteins : Stable amide-linked protein dimers or multimers.

-

Bioconjugates : Antibody-drug conjugates (ADCs) or enzyme-linked immunosorbent assays (ELISAs) .

Reaction Kinetics and Competing Processes

-

Hydrolysis : Sulfo-NHS esters hydrolyze in aqueous solutions, competing with amine reactivity. Hydrolysis half-life is ~4–5 hours at pH 7.0 and 0°C, decreasing to ~10 minutes at pH 8.6 .

-

Crosslinker Stability : BS2G is sensitive to moisture and heat. Storage at –20°C in anhydrous conditions is recommended .

Comparison with Related Crosslinkers

| Property | BS2G (disodium) | DSS (Homobifunctional) | SMCC (Heterobifunctional) |

|---|---|---|---|

| Reactive Groups | Sulfo-NHS esters | NHS esters | NHS ester + maleimide |

| Solubility | Water-soluble | DMSO-soluble | Partially water-soluble |

| Spacer Arm Length | 7.7 Å | 11.4 Å | 8.3 Å |

| Applications | In vitro crosslinking | Membrane studies | Two-step conjugations |

Structural and Molecular Insights

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

BS2G Crosslinker is predominantly recognized for its role in the synthesis of ADCs, which are designed to target and destroy cancer cells while minimizing damage to healthy tissues. The non-cleavable nature of BS2G ensures that once the drug is conjugated to the antibody, it remains attached during circulation, enhancing therapeutic efficacy and reducing systemic toxicity .

Case Study :

A study highlighted the use of BS2G in developing ADCs that combine cytotoxic agents with monoclonal antibodies. This approach has shown promise in improving the specificity and effectiveness of cancer treatments by delivering drugs directly to tumor cells while sparing normal tissues.

Protein Labeling

BS2G Crosslinker is employed for covalently linking proteins to fluorescent dyes or other probes. This facilitates the detection and quantification of proteins in biological samples, enabling researchers to study protein dynamics and interactions within cells.

Application Example :

In a recent experiment, researchers utilized BS2G to label specific proteins in live cells, allowing for real-time imaging and tracking of protein movement and interactions within cellular environments .

Protein-Protein Interactions

The crosslinking capability of BS2G is crucial for studying protein-protein interactions. By stabilizing complexes between interacting proteins, researchers can analyze binding partners and elucidate functional relationships within cellular pathways.

Research Insights :

A study demonstrated the effectiveness of BS2G in crosslinking proteins involved in signaling pathways. The resulting complexes were analyzed using mass spectrometry, revealing novel interactions that could be targeted for therapeutic intervention .

Wirkmechanismus

BS2G Crosslinker (disodium) exerts its effects by forming stable amide bonds with primary amines on proteins and other biomolecules. This crosslinking process helps to stabilize protein complexes and allows for the detailed study of protein interactions and structures. The sulfosuccinimidyl ester groups on the crosslinker react with the amines, leading to the formation of covalent bonds that link the molecules together .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BS3 Crosslinker (Bis(sulfosuccinimidyl) suberate): Similar to BS2G but with a longer spacer arm, making it suitable for crosslinking proteins with larger distances between reactive sites.

DSS Crosslinker (Disuccinimidyl suberate): Another homobifunctional crosslinker with a non-sulfonated spacer arm, used for similar applications but with different solubility properties.

Uniqueness

BS2G Crosslinker (disodium) is unique due to its water solubility and shorter spacer arm, which makes it ideal for crosslinking proteins with closely spaced reactive sites. Its ability to form stable amide bonds in aqueous environments without the need for organic solvents sets it apart from other crosslinkers .

Biologische Aktivität

BS2G Crosslinker (disodium), also known as Bis-(sulfosuccinimidyl) glutarate, is a homobifunctional crosslinking reagent widely utilized in the field of biochemistry and molecular biology. This compound is particularly significant for its role in the development of antibody-drug conjugates (ADCs), where it serves as a non-cleavable linker that enhances the delivery of cytotoxic drugs to targeted cancer cells while minimizing systemic toxicity.

- Molecular Formula : C₁₃H₁₂N₂Na₂O₁₄S

- CAS Number : 881415-72-1

- Molecular Weight : 509.375 g/mol

BS2G Crosslinker facilitates the formation of stable covalent bonds between proteins and other biomolecules by reacting with primary amines. This property is crucial in the synthesis of ADCs, where the drug is covalently attached to an antibody through the BS2G linker. The non-cleavable nature of this linker ensures that the drug remains attached until it reaches its target site, which significantly enhances therapeutic efficacy and reduces the side effects commonly associated with traditional chemotherapeutics .

Biological Activity

The biological activity of BS2G Crosslinker has been extensively studied, particularly in the context of ADCs. Key findings include:

- Enhanced Targeted Therapy : BS2G Crosslinker has shown significant promise in improving targeted therapy against various cancer types. By allowing for the stable attachment of cytotoxic agents to antibodies, it increases the concentration of the drug at tumor sites while limiting exposure to healthy tissues .

- Stability in Biological Systems : The compound's ability to maintain stability in circulation within biological systems is critical for effective drug delivery. Studies indicate that BS2G-linked ADCs exhibit prolonged half-lives compared to those using cleavable linkers, thereby enhancing their therapeutic window .

Case Studies

- Antibody-Drug Conjugates Development : In a study published in Nature Reviews Drug Discovery, researchers highlighted how BS2G Crosslinker was instrumental in developing ADCs targeting specific cancer antigens. The study reported that ADCs utilizing BS2G demonstrated superior efficacy in preclinical models compared to those with traditional linkers .

- Protein Interaction Studies : Research involving single-molecule fluorescence resonance energy transfer (FRET) has utilized BS2G to characterize protein interactions. The crosslinker's ability to stabilize protein complexes allowed for detailed structural analysis, providing insights into protein dynamics and interactions under physiological conditions .

Comparative Analysis with Other Crosslinkers

| Property | BS2G Crosslinker | BS3 Crosslinker |

|---|---|---|

| Cleavability | Non-cleavable | Non-cleavable |

| Molecular Weight | 509.375 g/mol | 572.429 g/mol |

| Application | Antibody-drug conjugates | Antibody-drug conjugates |

| Solubility | High | Moderate |

Eigenschaften

IUPAC Name |

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINCQYPCQMBZSX-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2Na2O14S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.